molecular formula C8H8O4 B044491 Methyl 2,4-dihydroxybenzoate CAS No. 2150-47-2

Methyl 2,4-dihydroxybenzoate

Cat. No.: B044491
CAS No.: 2150-47-2
M. Wt: 168.15 g/mol
InChI Key: IIFCLXHRIYTHPV-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxybenzoate, also known as methyl β-resorcylate, is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the benzene ring, and a methyl ester group at the carboxyl position. This compound is a white crystalline solid with a melting point of approximately 118-121°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-dihydroxybenzoate can be synthesized through the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Properties
Methyl 2,4-dihydroxybenzoate exhibits significant antioxidant properties. Research indicates that it can protect neuronal cells from oxidative stress-induced damage. In vitro studies show that it enhances the activity of antioxidant enzymes, thereby reducing apoptosis in nerve cells subjected to oxidative stress .

2. Treatment of Immune Diseases
This compound has been investigated for its potential in treating immune-related conditions such as psoriasis. Its derivatives have shown efficacy in inhibiting the proliferation of T-lymphocytes and may help manage other autoimmune diseases .

3. Cancer Research
this compound has been explored for its anti-cancer properties. It induces apoptosis in cancer cells and may be beneficial in developing treatments for various types of cancer .

Cosmetic Applications

This compound is widely used in cosmetics as a preservative and skin-conditioning agent due to its antimicrobial properties. It helps stabilize formulations and prolong shelf life while also providing skin benefits .

Agricultural Applications

1. Antifeedant Activity
Recent studies have demonstrated that this compound exhibits antifeedant properties against pests such as the pine weevil (Hylobius abietis). This activity suggests its potential use as a natural pesticide alternative .

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Source
PharmaceuticalsAntioxidant properties
Treatment for psoriasis
Induction of apoptosis in cancer cells
CosmeticsPreservative and skin-conditioning agent
AgricultureAntifeedant against pine weevil

Case Studies

Case Study 1: Neuroprotective Effects
A study conducted on SH-SY5Y neuronal cells demonstrated that this compound significantly improved cell viability under oxidative stress conditions induced by t-butyl hydroperoxide (TBHP). The results indicated enhanced activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), suggesting its protective role against oxidative damage .

Case Study 2: Psoriasis Treatment
Research into the derivatives of this compound revealed their potential in managing psoriasis by inhibiting T-cell proliferation. The compounds demonstrated significant efficacy in animal models, indicating a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of methyl 2,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Methyl 2,4-dihydroxybenzoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. This positioning allows for specific interactions with molecular targets, making it valuable in various applications .

Biological Activity

Methyl 2,4-dihydroxybenzoate, also known as methyl resorcylate, is a compound that has garnered attention for its diverse biological activities. This article delves into its antifungal properties, potential applications in pest management, and other significant biological effects based on recent research findings.

  • Molecular Formula : C₈H₈O₄
  • Molecular Weight : 168.147 g/mol
  • Melting Point : 118-121 °C
  • Boiling Point : 352 °C
  • Density : 1.4 g/cm³
  • CAS Number : 2150-47-2

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. For instance, research conducted on various plant pathogens demonstrated that this compound effectively inhibits the growth of fungi such as Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum. The minimum inhibitory concentrations (MICs) for these pathogens were found to be as low as 32 μg/mL, indicating strong antifungal potential .

Table 1: Antifungal Activity of this compound

PathogenMIC (μg/mL)
Botrytis cinerea32
Rhizoctonia solani32
Fusarium oxysporum64
Phytophthora capsici50

This broad-spectrum antifungal activity suggests that this compound could be developed into a biofungicide for agricultural applications, providing an environmentally friendly alternative to synthetic fungicides.

Antifeedant Activity

In addition to its antifungal properties, this compound has shown promise as an antifeedant against certain pests. A study evaluating various methyl hydroxy-methoxybenzoates indicated that compounds with hydroxyl groups in the ortho position exhibit stronger antifeedant effects. Methyl 2-hydroxy-3-methoxybenzoate was highlighted for its efficacy against the pine weevil (Hylobius abietis), suggesting that structural modifications in similar compounds could enhance their pest management capabilities .

Case Studies and Research Findings

  • Antifungal Efficacy : A study isolated this compound from Paenibacillus elgii and evaluated its antifungal activity against key plant pathogens. The results indicated significant growth inhibition at low concentrations, supporting its potential use in plant disease management .
  • Pest Management Applications : Research on the antifeedant properties of methyl derivatives showed that certain structural configurations enhance efficacy against pests like the pine weevil. This suggests that this compound may serve as a natural pesticide alternative .
  • Biochemical Research : this compound is being investigated for its role in various biochemical studies due to its active nature and potential applications in health and agriculture .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,4-dihydroxybenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2,4-dihydroxybenzoic acid with methanol under acidic catalysis. A method adapted from related compounds involves refluxing the carboxylic acid derivative (e.g., 2,4-dichlorobenzoic acid) in methanol with concentrated sulfuric acid for 4 hours, followed by precipitation in ice water and recrystallization from ethanol . Optimization may include adjusting the acid catalyst concentration, reaction time, or solvent system to improve yield and purity. Characterization via melting point analysis (118–121°C) and HPLC can validate product integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the ester group and aromatic substitution pattern.
  • HPLC with UV detection (λ ~254 nm) for purity assessment.
  • Melting point determination (lit. 118–121°C) to verify crystallinity .
  • Mass spectrometry (ESI-MS) to confirm the molecular ion peak at m/z 168.15 .

Q. How should this compound be stored to ensure stability?

Store the compound in an inert atmosphere (e.g., nitrogen) at room temperature, protected from light and moisture. Use amber glass containers to prevent photodegradation, and avoid prolonged exposure to high humidity to minimize hydrolysis .

Q. What role does this compound play as a pharmaceutical intermediate?

It serves as a precursor in synthesizing bioactive molecules, such as antioxidants or anti-inflammatory agents. Methodologically, its phenolic hydroxyl groups can be functionalized via alkylation or acylation to produce derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound, and how can these pathways be studied experimentally?

In Candida parapsilosis, dihydroxybenzoates are metabolized via flavin-dependent monooxygenases, leading to oxidative decarboxylation and ring fission products like 1,2,4-trihydroxybenzene . To study this:

  • Enzyme assays : Monitor NAD(P)H consumption spectrophotometrically at 340 nm.
  • Anion-exchange chromatography : Purify enzymes from cell lysates and assess activity toward the substrate.
  • LC-MS : Identify intermediates (e.g., trihydroxybenzene) to map degradation pathways .

Q. How can the herbicidal activity of this compound be evaluated, and what mechanisms underlie its bioactivity?

Assess herbicidal effects via:

  • In vitro inhibition assays : Test against plant-specific enzymes (e.g., β-glucosidase) using colorimetric substrates like p-nitrophenyl glucoside.
  • Seedling growth assays : Measure root/shoot elongation in model plants (e.g., Arabidopsis) under controlled doses. Mechanistic studies may involve computational docking to predict interactions with plant hormone receptors or redox enzymes .

Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities for targets such as monooxygenases (PDB ID: relevant structures from homologs).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity.
  • MD simulations : Study stability of enzyme-substrate complexes over nanosecond timescales .

Q. How can structural analogs of this compound be designed to enhance bioactivity?

  • SAR studies : Synthesize analogs with substituents at the 2-, 4-, or methyl ester positions (e.g., halogenation or methoxy groups).
  • Comparative assays : Test analogs for enhanced enzymatic inhibition or herbicidal potency.
  • LogP optimization : Modify substituents to improve lipid solubility (baseline LogP = 0.88) for better membrane permeability .

Properties

IUPAC Name

methyl 2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFCLXHRIYTHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022177
Record name Methyl 2,4-dihydroxybenzoate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-47-2
Record name Methyl 2,4-dihydroxybenzoate
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Record name Methyl 2,4-dihydroxybenzoate
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Record name Benzoic acid, 2,4-dihydroxy-, methyl ester
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Record name Methyl 2,4-dihydroxybenzoate
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Record name Methyl 2,4-dihydroxybenzoate
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Record name METHYL 2,4-DIHYDROXYBENZOATE
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Synthesis routes and methods

Procedure details

To a solution in methanol (50 mL) of 2,4-dihydroxybenzoic acid (1.54 g, 10 mmol) was added sulfuric acid (0.5 mL) and trimethyl orthoformate (1.6 mL, 15 mmol) and the reaction mixture was stirred at reflux for 36 hours. The reaction mixture was cooled to ambient temperature and diluted with water. The methanol was evaporated in vacuo. The residue was diluted with water and extracted with ether (3×). The combined ether extracts were washed with saturated aqueous sodium bicarbonate (2×) and brine, dried, filtered and concentrated in vacuo to give 2,4-dihydroxybenzoic acid methyl ester (1.34 g) as a white solid.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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